An In-depth Technical Guide to DIM-C-pPhtBu: A Potent Anti-Cancer Agent
An In-depth Technical Guide to DIM-C-pPhtBu: A Potent Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
DIM-C-pPhtBu, chemically known as 1,1-bis(3′-indolyl)-1-(p-t-butylphenyl)methane, is a synthetic derivative of 3,3′-diindolylmethane (DIM), a natural compound found in cruciferous vegetables. This technical guide provides a comprehensive overview of DIM-C-pPhtBu, detailing its chemical properties, synthesis, and multifaceted mechanism of action against various cancer types. The core of its anti-tumor activity lies in its ability to induce endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR), lysosomal dysfunction, and ultimately, cancer cell death through apoptosis and excessive mitophagy. This document consolidates available quantitative data, outlines detailed experimental protocols, and visualizes key signaling pathways to serve as a valuable resource for researchers in oncology and drug development.
Chemical Properties and Synthesis
DIM-C-pPhtBu is a C-substituted diindolylmethane derivative designed to enhance the therapeutic potential of its parent compound, DIM.
| Property | Value |
| Chemical Name | 1,1-bis(3′-indolyl)-1-(p-t-butylphenyl)methane |
| Synonyms | DIM-C-pPhtBu |
| Molecular Formula | C27H26N2 |
| Molecular Weight | 378.51 g/mol |
| Appearance | Light orange to dark orange powder |
| Solubility | Soluble in DMSO (>15 mg/mL) |
| Storage | -20°C, desiccated |
Synthesis Protocol
Materials:
-
p-tert-butylbenzaldehyde
-
Catalyst (e.g., NiSO4·6H2O, La(OTf)3, or a Brønsted acid like p-toluenesulfonic acid)[1][2]
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free conditions)[1][2]
-
Magnetic stirrer
-
Reaction vessel
-
Thin-layer chromatography (TLC) apparatus
-
Purification system (e.g., column chromatography)
Procedure:
-
In a reaction vessel, dissolve indole (2 molar equivalents) and p-tert-butylbenzaldehyde (1 molar equivalent) in the chosen solvent.
-
Add a catalytic amount of the selected catalyst (e.g., 0.1 mmol of NiSO4·6H2O for a 1 mmol scale reaction).[1]
-
Stir the reaction mixture at room temperature or under gentle heating, monitoring the progress by TLC.
-
Upon completion of the reaction, quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain pure 1,1-bis(3′-indolyl)-1-(p-t-butylphenyl)methane.
-
Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activity and Cytotoxicity
DIM-C-pPhtBu exhibits potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. Its efficacy is attributed to its ability to modulate multiple cellular signaling pathways.
Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. While a comprehensive table of IC50 values for DIM-C-pPhtBu across a wide array of cancer cell lines is not available in the public domain, it is a critical parameter to be determined empirically for each cell line of interest. The following table is a template for researchers to populate with their experimental data.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., HCT-116 | Colon | Data not available | Data not available | Data not available |
| e.g., PC-3 | Prostate | Data not available | Data not available | Data not available |
| e.g., MCF-7 | Breast | Data not available | Data not available | Data not available |
| e.g., A549 | Lung | Data not available | Data not available | Data not available |
| e.g., SKOV3 | Ovarian | Data not available | Data not available | Data not available |
Mechanism of Action: Induction of Cellular Stress
The primary mechanism by which DIM-C-pPhtBu exerts its anti-cancer effects is through the induction of severe cellular stress, primarily targeting the endoplasmic reticulum and lysosomes.
Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)
DIM-C-pPhtBu is a potent inducer of ER stress.[7][8] The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring proteostasis. However, under prolonged or severe ER stress, the UPR switches from a pro-survival to a pro-apoptotic response. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.
3.1.1. The PERK Pathway
The PERK (PKR-like endoplasmic reticulum kinase) branch of the UPR is a key mediator of DIM-C-pPhtBu-induced cell death.[8] Upon activation, PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global attenuation of protein synthesis while selectively promoting the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of pro-apoptotic genes, including CHOP (C/EBP homologous protein).
Experimental Protocol: Western Blot for PERK Pathway Activation
-
Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of DIM-C-pPhtBu or a vehicle control (DMSO) for specified time points (e.g., 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
3.1.2. The IRE1α Pathway
The IRE1α (Inositol-requiring enzyme 1α) pathway is another crucial arm of the UPR. Activated IRE1α possesses both kinase and endoribonuclease activity. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
Experimental Protocol: XBP1 Splicing Assay
-
Cell Culture and Treatment: Treat cancer cells with DIM-C-pPhtBu as described above.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This will amplify both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Gel Electrophoresis: Separate the PCR products on a high-resolution agarose (B213101) gel. The XBP1s product will be smaller than the XBP1u product.
-
Visualization and Quantification: Visualize the DNA bands using a gel documentation system and quantify the relative amounts of spliced and unspliced XBP1.
3.1.3. The ATF6 Pathway
ATF6 (Activating Transcription Factor 6) is the third sensor of the UPR. Upon ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases to release its N-terminal cytoplasmic domain (ATF6n). ATF6n then translocates to the nucleus and acts as a transcription factor to upregulate UPR target genes.
Experimental Protocol: ATF6 Reporter Assay
-
Cell Transfection: Co-transfect cancer cells with an ATF6 reporter plasmid (containing ATF6 binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization).
-
Cell Treatment: After 24 hours, treat the transfected cells with DIM-C-pPhtBu or a vehicle control.
-
Luciferase Assay: After the desired treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Lysosomal Dysfunction
DIM-C-pPhtBu has been shown to induce lysosomal dysfunction in cancer cells.[8] This can manifest as an increase in lysosomal membrane permeabilization (LMP), leading to the release of cathepsins into the cytosol and triggering apoptosis.
Experimental Protocol: LysoTracker Staining for Lysosomal Mass and Integrity
-
Cell Culture and Treatment: Grow cells on glass coverslips or in imaging dishes and treat with DIM-C-pPhtBu.
-
Staining: In the final 30-60 minutes of treatment, add LysoTracker Red DND-99 (50-75 nM) to the culture medium to label acidic organelles.[9]
-
Live-Cell Imaging: Wash the cells with fresh, pre-warmed medium and immediately visualize them using a fluorescence microscope. An increase in the intensity and/or number of fluorescent puncta can indicate an increase in lysosomal mass or acidity. A diffuse cytoplasmic signal may suggest lysosomal membrane permeabilization.
-
Flow Cytometry: For a quantitative analysis of the total lysosomal content, cells can be stained with LysoTracker Green DND-26 and analyzed by flow cytometry.
Mitophagy
The induction of ER stress and mitochondrial damage by DIM-C-pPhtBu can lead to excessive mitophagy, a selective form of autophagy that targets damaged mitochondria for degradation.[8] While mitophagy is a crucial quality control mechanism, its excessive activation can contribute to cell death.
Experimental Protocol: LC3 Turnover Assay for Mitophagy Flux
-
Cell Culture and Treatment: Treat cells with DIM-C-pPhtBu in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). The inhibitor will block the degradation of autophagosomes, allowing for the measurement of autophagic flux.
-
Western Blotting: Perform western blotting for LC3 on the cell lysates. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio, particularly in the presence of a lysosomal inhibitor, indicates an increase in autophagic flux.
-
Fluorescence Microscopy: Transfect cells with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3). In the acidic environment of the lysosome, the GFP signal is quenched while the mRFP signal persists. An increase in red-only puncta indicates the fusion of autophagosomes with lysosomes and thus, active autophagic flux. Colocalization of these puncta with mitochondrial markers (e.g., MitoTracker Deep Red) would be indicative of mitophagy.
In Vivo Anti-Tumor Efficacy
The anti-cancer activity of DIM-C-pPhtBu has been demonstrated in preclinical xenograft models.[8]
Xenograft Tumor Growth Inhibition Study
Experimental Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer DIM-C-pPhtBu (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length × width²)/2.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. At the end of the study, calculate the tumor growth inhibition (TGI) as a percentage.
Quantitative Data Presentation:
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Experimental Data | 0 |
| DIM-C-pPhtBu | e.g., 10 mg/kg, daily | Experimental Data | Calculated Data |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by DIM-C-pPhtBu.
DIM-C-pPhtBu Induced ER Stress and UPR Activation
Caption: DIM-C-pPhtBu induces ER stress, activating the three arms of the UPR.
DIM-C-pPhtBu Induced Mitophagy and Lysosomal Dysfunction Workflow
Caption: DIM-C-pPhtBu triggers cell death via mitophagy and lysosomal dysfunction.
Conclusion
DIM-C-pPhtBu is a promising anti-cancer agent that targets multiple stress response pathways in cancer cells. Its ability to induce ER stress, disrupt lysosomal function, and promote excessive mitophagy makes it a potent inducer of apoptosis. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive in vivo studies and the identification of predictive biomarkers for patient stratification. This technical guide provides a foundational resource for researchers to design and execute further investigations into this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. T3P® promoted one-pot synthesis of bis(indolyl)methane compounds with 3-substituted indoles and benzaldehydes [diva-portal.org]
- 4. Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin | MDPI [mdpi.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
